An In-depth Technical Guide to 4-(Bromomethyl)benzenesulfonyl Fluoride
An In-depth Technical Guide to 4-(Bromomethyl)benzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-(Bromomethyl)benzenesulfonyl fluoride. This bifunctional reagent has emerged as a valuable tool in chemical biology and drug discovery, primarily utilized as a covalent inhibitor and a versatile building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This document details its chemical and physical characteristics, provides putative experimental protocols for its synthesis and reactions with biologically relevant nucleophiles, and explores its role in the development of targeted covalent inhibitors and chemical probes.
Introduction
4-(Bromomethyl)benzenesulfonyl fluoride, also known as 4-(fluorosulfonyl)benzyl bromide, is a chemical compound featuring two distinct reactive moieties: a bromomethyl group and a benzenesulfonyl fluoride group.[1][2] This unique structure allows for sequential or orthogonal reactions, making it a powerful tool for chemical biologists and medicinal chemists. The bromomethyl group serves as an electrophilic site for alkylation reactions, while the sulfonyl fluoride group is a key "warhead" for covalent modification of proteins and a reactive handle for SuFEx click chemistry.[3][4] The strategic incorporation of sulfonyl fluorides in drug candidates has gained significant traction due to their ability to form stable covalent bonds with nucleophilic amino acid residues, such as lysine and tyrosine, often leading to enhanced potency and prolonged duration of action.[5][6]
Properties of 4-(Bromomethyl)benzenesulfonyl Fluoride
This section summarizes the key physical, chemical, and spectral properties of 4-(Bromomethyl)benzenesulfonyl fluoride.
Physical and Chemical Properties
The primary physical and chemical identifiers for 4-(Bromomethyl)benzenesulfonyl fluoride are presented in Table 1. It is a solid at room temperature with a melting point in the range of 80-85 °C.[1][2]
Table 1. Physical and Chemical Properties of 4-(Bromomethyl)benzenesulfonyl Fluoride
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrFO₂S | [1] |
| Molecular Weight | 253.09 g/mol | [1] |
| CAS Number | 7612-88-6 | [1] |
| Appearance | Solid | [1][2] |
| Melting Point | 80-85 °C | [1][2] |
| InChI | 1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | [1] |
| InChI Key | WWAPDVQUZYCNCR-UHFFFAOYSA-N | [1] |
| SMILES | O=S(C1=CC=C(CBr)C=C1)(F)=O | [1] |
Spectral Properties
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons. The aromatic protons will likely appear as two doublets in the range of 7.5-8.5 ppm, typical for a 1,4-disubstituted benzene ring. The methylene protons of the bromomethyl group are expected to be a singlet at approximately 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum should display signals for the four distinct aromatic carbons and one signal for the methylene carbon. The carbon attached to the sulfonyl fluoride group will be the most downfield among the aromatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the sulfonyl fluoride group. The chemical shift will be indicative of the electronic environment of the sulfonyl fluoride moiety.[7][8]
The IR spectrum is expected to exhibit characteristic absorption bands for the sulfonyl group (SO₂), the C-F bond, the C-Br bond, and the aromatic ring. Key expected vibrational frequencies are listed in Table 2.[9][10][11][12]
Table 2. Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| S=O Asymmetric Stretch | 1400-1300 | Strong |
| S=O Symmetric Stretch | 1200-1100 | Strong |
| C-F Stretch | 1200-1000 | Strong |
| C-Br Stretch | 700-500 | Medium |
The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.[13][14][15] Key fragmentation would likely involve the loss of a bromine atom, the sulfonyl fluoride group, or cleavage of the benzyl-sulfur bond.
Safety and Handling
4-(Bromomethyl)benzenesulfonyl fluoride is classified as a corrosive substance that causes severe skin burns and eye damage.[16] It is also harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[16] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[16] It should be stored in a well-ventilated place, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[16]
Table 3. GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| GHS05, GHS07 | Danger | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
Synthesis and Reactivity
This section outlines a plausible synthetic route to 4-(Bromomethyl)benzenesulfonyl fluoride and discusses its reactivity with key biological nucleophiles.
Synthesis
A likely two-step synthesis of 4-(Bromomethyl)benzenesulfonyl fluoride starts from the commercially available p-toluenesulfonyl chloride.
Step 1: Free-Radical Bromination of p-Toluenesulfonyl Chloride
The first step involves the free-radical bromination of the methyl group of p-toluenesulfonyl chloride to yield 4-(bromomethyl)benzenesulfonyl chloride.[17]
Experimental Protocol:
-
To a solution of p-toluenesulfonyl chloride in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by TLC or NMR.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)benzenesulfonyl chloride.
-
Purify the crude product by recrystallization.
Step 2: Halogen Exchange to form the Sulfonyl Fluoride
The second step is a halogen exchange reaction to convert the sulfonyl chloride to the corresponding sulfonyl fluoride.[18]
Experimental Protocol:
-
Dissolve 4-(bromomethyl)benzenesulfonyl chloride in a suitable solvent such as acetonitrile.
-
Add a fluoride source, such as potassium fluoride or potassium bifluoride, and a phase-transfer catalyst (e.g., a crown ether) if necessary.
-
Heat the reaction mixture to reflux and monitor the reaction until completion.
-
After cooling, remove the solvent under reduced pressure.
-
Isolate the product by extraction and purify by column chromatography or recrystallization.
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